9-(2,2-Diphenylethenyl)anthracene
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Overview
Description
9-(2,2-Diphenylethenyl)anthracene is an organic compound known for its unique photophysical properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a diphenylethenyl group attached to the 9-position of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,2-diphenylethenyl)anthracene typically involves the Wittig reaction, where a phosphorus ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 9-anthraldehyde and the ylide derived from triphenylbenzylphosphonium chloride yields the desired product . The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or N,N-dimethylformamide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-(2,2-Diphenylethenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield anthraquinone derivatives, while reduction with sodium borohydride can produce dihydroanthracene derivatives .
Scientific Research Applications
9-(2,2-Diphenylethenyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photophysical properties and electron transport mechanisms.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism by which 9-(2,2-diphenylethenyl)anthracene exerts its effects is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components in bioimaging and electron transport pathways in optoelectronic devices .
Comparison with Similar Compounds
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-Phenyl)anthracene
Comparison: Compared to these similar compounds, 9-(2,2-diphenylethenyl)anthracene exhibits unique aggregated induced emission (AIE) behavior, making it particularly valuable in the development of high-performance optoelectronic materials . Its hole carrier mobility and fluorescence properties are among the best reported for semiconducting AIE materials .
Properties
CAS No. |
84599-88-2 |
---|---|
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
9-(2,2-diphenylethenyl)anthracene |
InChI |
InChI=1S/C28H20/c1-3-11-21(12-4-1)27(22-13-5-2-6-14-22)20-28-25-17-9-7-15-23(25)19-24-16-8-10-18-26(24)28/h1-20H |
InChI Key |
IOIXVZBURSAATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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